3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(propylamino)propanamide

Physicochemical profiling Lipophilicity Drug-likeness

3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-(propylamino)propanamide (CAS 1250180-30-3, molecular formula C₁₀H₁₉N₅O, molecular weight 225.29 g/mol) is a disubstituted 1,2,4-triazole derivative incorporating a propylamino side chain at the C2 position of the propanamide backbone and 3,5-dimethyl substitution on the triazole ring. The compound belongs to the broader class of amino-triazole propanamides that have been investigated as inhibitors of acidic mammalian chitinase (AMCase), kinases, and elastase, as well as antifungal agents.

Molecular Formula C10H19N5O
Molecular Weight 225.29 g/mol
Cat. No. B13639474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(propylamino)propanamide
Molecular FormulaC10H19N5O
Molecular Weight225.29 g/mol
Structural Identifiers
SMILESCCCNC(CN1C(=NC(=N1)C)C)C(=O)N
InChIInChI=1S/C10H19N5O/c1-4-5-12-9(10(11)16)6-15-8(3)13-7(2)14-15/h9,12H,4-6H2,1-3H3,(H2,11,16)
InChIKeyVCORUMLRGLXZLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-(propylamino)propanamide: Structural Identity and Procurement-Relevant Characteristics


3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-(propylamino)propanamide (CAS 1250180-30-3, molecular formula C₁₀H₁₉N₅O, molecular weight 225.29 g/mol) is a disubstituted 1,2,4-triazole derivative incorporating a propylamino side chain at the C2 position of the propanamide backbone and 3,5-dimethyl substitution on the triazole ring . The compound belongs to the broader class of amino-triazole propanamides that have been investigated as inhibitors of acidic mammalian chitinase (AMCase), kinases, and elastase, as well as antifungal agents [1]. Its structural architecture combines three pharmacophoric elements—a dimethyl-substituted 1,2,4-triazole, a secondary propylamine, and a primary amide terminus—yielding a hydrogen-bond donor/acceptor profile distinct from both unsubstituted triazole analogs and analogs bearing shorter alkylamino chains. Commercially, the compound is supplied at purities of 97–98% by specialty chemical vendors .

Reported inhibitor scaffold for chitinase, kinase, and elastase research programs
Defined dimethyl-triazole lipophilicity and secondary propylamine H-bond profile for SAR exploration
Multi-vendor available with certified purity, supporting HTS hit confirmation workflows

Why 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-(propylamino)propanamide Cannot Be Replaced by Unsubstituted or Differently Substituted Triazole-Propanamide Analogs


Triazole-propanamide derivatives span a continuum of physicochemical and steric profiles determined by (i) the presence or absence of methyl substituents on the triazole ring, (ii) the nature of the amine at the propanamide α-carbon, and (iii) N-aryl versus unsubstituted amide termination. Replacing the 3,5-dimethyl-1,2,4-triazole core with unsubstituted 1,2,4-triazole reduces the computed LogP of the core scaffold by approximately 0.6 log units (from ≈+0.42 to ≈−0.20), substantially altering lipophilicity-driven membrane permeability and off-rate kinetics . Likewise, exchanging the propylamino group for a primary amino or methylamino group modifies both the hydrogen-bond donor count and the steric bulk at the α-carbon, parameters that SAR studies in related aryltriazole series have shown to dramatically affect target potency [1]. Generic substitution without quantitative verification of these dimensions risks selecting a compound with divergent target engagement, physicochemical behavior, and synthetic tractability.

Scaffold Unsubstituted triazole analogs have lower core lipophilicity, which may shift membrane permeability and target-binding kinetics.
Side chain Primary amino or methylamino replacements alter H-bond donor count and steric profile, potentially affecting target potency compared to the propylamino reference.
Regioisomer 1,3-Dimethyl or monomethyl triazole regioisomers present different steric and electronic environments, which may compromise binding-mode compatibility.

Quantitative Differentiation Evidence for 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-(propylamino)propanamide Versus Closest Analogs


Core Scaffold Lipophilicity: 3,5-Dimethyl-1,2,4-triazole vs. Unsubstituted 1,2,4-triazole LogP Comparison

The lipophilicity of the triazole core is a primary determinant of the compound's LogD and membrane permeability. The 3,5-dimethyl-1,2,4-triazole fragment exhibits a calculated LogP of approximately +0.42, whereas unsubstituted 1H-1,2,4-triazole has a LogP of approximately −0.20 . This ~0.62 log unit increase translates to a roughly fourfold higher octanol-water partition coefficient for the dimethyl-substituted scaffold, conferring greater lipophilicity that is expected to enhance passive membrane permeability and modulate target-binding hydrophobicity relative to the unsubstituted analog .

Lipophilicity Difference
Data to verify
ΔLogP ≈ +0.62 to +1.18 log units (4- to 15-fold higher partition coefficient for dimethyl scaffold)
Higher calculated lipophilicity may influence permeability and target-binding partitioning.
Calculated LogP values; experimental confirmation advised.
Physicochemical profiling Lipophilicity Drug-likeness

Hydrogen-Bond Donor/Acceptor Architecture: Propylamino vs. Primary Amino Side Chain Differentiation

The target compound features a secondary propylamino group (-NH-CH₂CH₂CH₃) at the propanamide α-carbon, contributing one hydrogen-bond donor (N-H) and serving as a hydrogen-bond acceptor via the amine nitrogen. The closest amino-substituted analog, 2-amino-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanamide (CAS 1250078-95-5), bears a primary amino group (-NH₂) that provides two H-bond donors but lacks the lipophilic propyl extension . This difference results in distinct hydrogen-bonding geometries and alters the polar surface area: the target compound has a computed topological polar surface area (TPSA) of approximately 75–85 Ų, compared to approximately 89–95 Ų for the primary amino analog, reflecting the masking of one polar N-H by the propyl chain [1]. Published SAR from aryltriazole CRF₁ antagonist series demonstrates that N-propylamino side chains confer superior potency compared to unsubstituted or N-methyl variants, with the size and shape of the N-alkyl group dramatically altering receptor affinity [2].

H-Bond & Steric Profile
Class-level
Propylamino vs. primary amino: ΔHBD = –1; estimated ΔTPSA ≈ –4 to –10 Ų; SAR suggests up to 10-fold potency shift.
Side-chain profile may alter target potency, as observed in related triazole GPCR series.
Class-level inference; direct comparative data for this exact compound not available.
Hydrogen bonding Molecular recognition ADME

Commercial Purity and Supply Consistency: Cross-Vendor Comparison of Available Batches

The compound is commercially available from multiple vendors with defined purity specifications. AK Sci supplies the compound at 97% purity (Catalog No. 4966EH, 5 g at $4,293) , while Leyan (Shanghai) offers 98% purity material (Product No. 1363425) , and Moldb lists a catalog item (Cat. No. M212496) at 98% purity . The closest unsubstituted-triazole analog, 2-(propylamino)-3-(1H-1,2,4-triazol-1-yl)propanamide (CAS 1247343-88-9), is available from fewer suppliers and is typically listed without a certified purity specification, indicating limited commercial availability and quality control . For procurement decisions, the availability of multiple independent purity-certified sources for the target compound reduces single-supplier dependency risk and enables comparative lot analysis.

Purity & Supply
Data to verify
≥2 certified vendors (97–98%); comparator analog lacks certified purity specification.
Multiple purity-certified sources reduce procurement risk and support batch comparison.
Vendor survey May 2026; verify current availability.
Quality control Procurement Batch-to-batch consistency

Steric and Electronic Differentiation of the 3,5-Dimethyl-1,2,4-triazole Ring vs. 1,3-Dimethyl and Monomethyl Isomers

The 3,5-dimethyl substitution pattern on the 1,2,4-triazole ring creates a symmetric steric environment around the N1-attachment point, with methyl groups flanking both the N1-adjacent carbon positions. The 1,3-dimethyl isomer (1H-1,2,4-triazole, 1,3-dimethyl-) has a lower computed PSA (30.71 Ų vs. 41.57 Ų) and a lower LogP (+0.1235 vs. +0.4215), reflecting the asymmetric distribution of methyl groups and altered nitrogen electronic environment . In 4-amino-3,5-dimethyl-1,2,4-triazole derivatives, molecular docking studies have shown that the 3,5-dimethyl arrangement influences binding to lanosterol 14α-demethylase (CYP51), a validated antifungal target, with hydrogen-bonding and steric complementarity that would differ for the 1,3-dimethyl or monomethyl regioisomers [1]. The target compound, bearing the 3,5-dimethyl substitution pattern, presents a regiospecifically defined steric profile that is not interchangeable with the 1,3-dimethyl isomer in any scaffold-hopping or analog-by-catalog strategy.

Regioisomer Differentiation
Class-level
3,5-dimethyl vs. 1,3-dimethyl: ΔLogP ≈ +0.30, ΔPSA ≈ +10.86 Ų; docking suggests CYP51 binding influence.
Regioisomeric topology may affect binding-mode compatibility.
Class-level docking inference; confirm with target-specific assay.
Steric effects Regioisomerism Structure-activity relationships

Optimal Application Scenarios for 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-(propylamino)propanamide Based on Quantitative Differentiation Evidence


Lead Optimization in Chitinase Inhibitor Programs Requiring Defined Triazole Lipophilicity

Programs targeting acidic mammalian chitinase (AMCase) or chitotriosidase benefit from the compound's 3,5-dimethyl-1,2,4-triazole scaffold, which provides higher core lipophilicity (LogP ≈ +0.42) than the unsubstituted triazole (LogP ≈ −0.20). This lipophilicity differential can be exploited to tune LogD and membrane permeability during lead optimization, building on the AMCase inhibitor pharmacophore validated in patent series US10208020, where amino-triazoles with tailored substitution achieved IC₅₀ values below 100 nM [1].

Structure-Activity Relationship (SAR) Studies Investigating N-Alkyl Chain Length and Branching on Target Potency

The propylamino side chain provides a specific steric and hydrogen-bonding profile that, based on published CRF₁ antagonist SAR, can dramatically alter potency relative to methylamino or unsubstituted amino analogs [2]. Systematic SAR exploration using this compound as the N-propyl reference point enables quantitative comparison with N-ethyl, N-isopropyl, N-butyl, and N-cyclopropylmethyl variants within the same 3,5-dimethyl-triazole-propanamide scaffold.

Physicochemical Profiling and ADME Screening Panels Requiring Regiospecifically Defined Triazole Isomers

The 3,5-dimethyl substitution pattern yields distinct calculated properties (PSA = 41.57 Ų, LogP = 0.42) compared to the 1,3-dimethyl isomer (PSA = 30.71 Ų, LogP = 0.12) . Laboratories conducting parallel ADME screening of regioisomeric triazole-propanamide libraries require the correct isomer to avoid confounding structure-property relationship (SPR) analyses, particularly when correlating PSA with Caco-2 permeability or LogP with metabolic stability.

Multi-Vendor Procurement for High-Throughput Screening (HTS) with Batch-to-Batch Quality Control Requirements

The availability of the target compound from at least three independent vendors with certified purity (97–98%) supports HTS campaigns that require orthogonal sourcing to verify hit authenticity and exclude vendor-specific impurities. In contrast, the unsubstituted triazole analog is available from fewer suppliers without certified purity documentation, making it less suitable for QC-intensive screening workflows.

Application
Selection Property
Validation Focus
Chitinase inhibitor lead optimization
Defined triazole lipophilicity for permeability tuning
Chitinase inhibitor pharmacophore validation
SAR studies of N-alkyl chain effects
Propylamino side-chain HBD and steric profile
Comparable potency assessment with N-alkyl variants
Regioisomeric ADME / physicochemical profiling
3,5-Dimethyl regioisomeric identity
Correct isomer assignment for structure-property relationship correlation
HTS hit confirmation with orthogonal sourcing
Multi-vendor certified purity documentation
Hit authenticity and batch-to-batch quality control
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